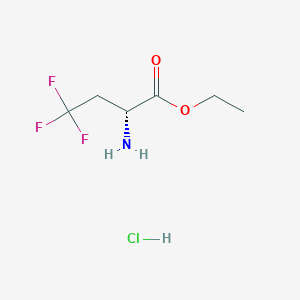

(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13758347

Molecular Formula: C6H11ClF3NO2

Molecular Weight: 221.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11ClF3NO2 |

|---|---|

| Molecular Weight | 221.60 g/mol |

| IUPAC Name | ethyl (2R)-2-amino-4,4,4-trifluorobutanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m1./s1 |

| Standard InChI Key | NSWWEXCIWCDUEY-PGMHMLKASA-N |

| Isomeric SMILES | CCOC(=O)[C@@H](CC(F)(F)F)N.Cl |

| SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |

| Canonical SMILES | CCOC(=O)C(CC(F)(F)F)N.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is systematically named ethyl (2R)-2-amino-4,4,4-trifluorobutanoate hydrochloride, with the molecular formula C₆H₁₁ClF₃NO₂ and a molecular weight of 221.60 g/mol . Its IUPAC name reflects the (R)-configuration at the chiral center, the ethyl ester moiety, and the trifluoromethyl group at the β-position. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁ClF₃NO₂ | |

| Molecular Weight | 221.60 g/mol | |

| CAS Registry Number | 3834-43-3 | |

| Purity Specifications | ≥98% (HPLC) | |

| Optical Rotation | Not Reported | - |

The trifluoromethyl group contributes to electron-withdrawing effects, altering the compound’s reactivity and interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-2-amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride involves multi-step protocols to achieve stereochemical purity. A common approach begins with the enantioselective amination of 4,4,4-trifluorobutyric acid derivatives. Source highlights the use of recyclable chiral auxiliaries to optimize yield and enantiomeric excess (ee). For instance, a reported method employs asymmetric hydrogenation with palladium catalysts under controlled pressures to install the (R)-configuration .

In a representative procedure (Source ), 3-[4-(3,5-dimethylpiperidin-1-yl)-3-nitrophenyl]-4,4,4-trifluorobut-2-enoic acid ethyl ester undergoes hydrogenation using 10% Pd/C (1 atm H₂) to afford the amine intermediate in 42.3% yield. Subsequent hydrochloride salt formation completes the synthesis.

Table 2: Key Synthesis Parameters

Process Optimization

Industrial-scale production prioritizes solvent recovery and catalyst recyclability to reduce costs. Source emphasizes temperature-controlled reaction systems (0–25°C) to prevent racemization. Advances in continuous-flow chemistry have further improved throughput for this compound.

Applications in Pharmaceutical Research

Drug Design and Development

The trifluoromethyl group enhances lipophilicity and metabolic stability, enabling improved blood-brain barrier penetration and prolonged half-life in vivo . This makes the compound a favored building block for:

-

Protease inhibitors: The fluorine atoms engage in hydrophobic interactions with enzyme active sites.

-

Anticancer agents: Fluorinated analogs demonstrate enhanced cytotoxicity profiles .

Peptide Engineering

Source details its role in Fmoc-protected peptide synthesis. The ethyl ester group allows chemoselective deprotection, while the trifluoromethyl moiety stabilizes secondary structures. For example, it has been incorporated into fluorinated peptidomimetics targeting G-protein-coupled receptors .

Table 3: Representative Applications

| Application | Role of Compound | Outcome | Source |

|---|---|---|---|

| IDO1 Inhibitors | Backbone modifier | Improved enzymatic IC₅₀ | |

| Antibody-Drug Conjugates | Bioconjugation linker | Enhanced serum stability |

Future Directions and Challenges

Research Opportunities

-

Stereoselective catalysis: Developing non-precious metal catalysts to reduce costs.

-

In vivo studies: Evaluating pharmacokinetics in preclinical models.

Industrial Scalability

Challenges include optimizing chiral resolution and minimizing waste in large-scale syntheses. Continuous manufacturing platforms may address these hurdles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume